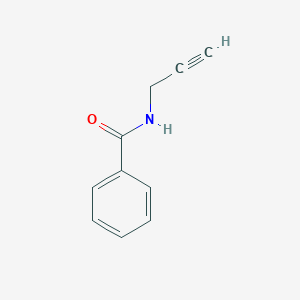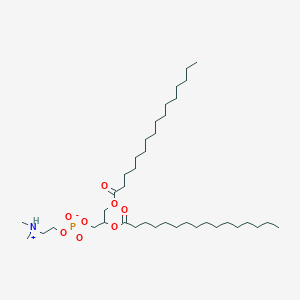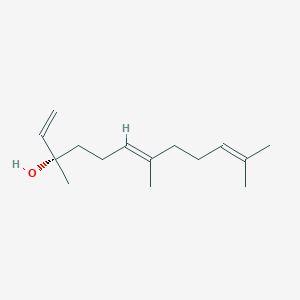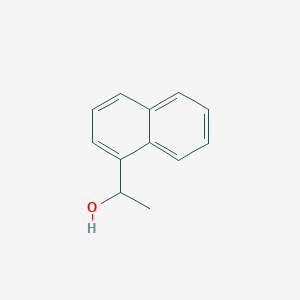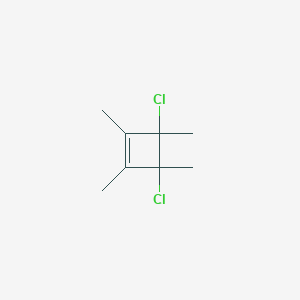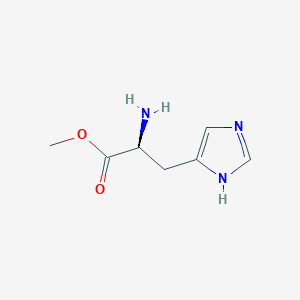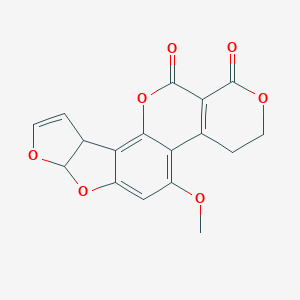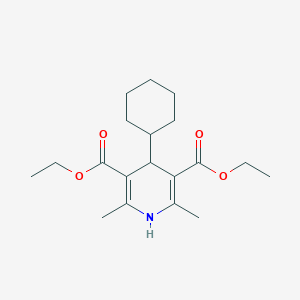
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly known as nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension and angina pectoris. It belongs to the dihydropyridine class of calcium channel blockers and works by inhibiting the influx of calcium ions into smooth muscle cells and cardiac myocytes.
Aplicaciones Científicas De Investigación
Nifedipine has been extensively studied for its therapeutic effects in the treatment of hypertension and angina pectoris. It has also been investigated for its potential use in the treatment of other cardiovascular diseases such as heart failure, arrhythmias, and pulmonary hypertension. In addition, nifedipine has been shown to have antiproliferative effects on cancer cells and may have potential as an anticancer agent.
Mecanismo De Acción
Nifedipine works by inhibiting the influx of calcium ions into smooth muscle cells and cardiac myocytes. This leads to relaxation of the smooth muscle and vasodilation of the arteries, resulting in a decrease in blood pressure. Nifedipine also has negative chronotropic and inotropic effects on the heart, reducing the heart rate and contractility, which can be beneficial in the treatment of angina pectoris.
Biochemical and Physiological Effects
Nifedipine has been shown to have a number of biochemical and physiological effects beyond its primary mechanism of action. It has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Nifedipine has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nifedipine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Nifedipine is also highly selective for L-type calcium channels, which makes it a useful tool for studying the role of calcium channels in various physiological processes.
However, there are also some limitations to the use of nifedipine in lab experiments. It has a short half-life and rapid clearance from the body, which can make it difficult to maintain a stable concentration in vitro or in vivo. In addition, nifedipine can have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several areas of future research that could be explored with regard to nifedipine. One area of interest is the potential use of nifedipine as an anticancer agent. Further studies are needed to elucidate the mechanisms underlying its antiproliferative effects and to determine its efficacy in vivo.
Another area of future research is the development of novel formulations of nifedipine with improved pharmacokinetic properties. This could include the development of sustained-release formulations or the use of drug delivery systems to improve the bioavailability and stability of nifedipine.
Finally, there is potential for the use of nifedipine in the treatment of other diseases beyond cardiovascular and inflammatory diseases. For example, nifedipine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for neurological disorders.
Conclusion
In conclusion, nifedipine is a widely used calcium channel blocker with therapeutic effects in the treatment of hypertension and angina pectoris. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, as well as its antiproliferative and anti-inflammatory effects. While there are some limitations to its use in lab experiments, nifedipine remains a useful tool for studying the role of calcium channels in various physiological processes. Further research is needed to explore its potential use in novel therapeutic applications.
Métodos De Síntesis
Nifedipine can be synthesized by the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with cyclohexylamine and diethyl carbonate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Propiedades
Número CAS |
1539-59-9 |
|---|---|
Nombre del producto |
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Fórmula molecular |
C19H29NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H29NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h14,17,20H,5-11H2,1-4H3 |
Clave InChI |
GERWBKSVDHUVIT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C(=O)OCC)C)C |
Sinónimos |
DIETHYL 4-CYCLOHEXYL-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



